(4R)-4-Methyl-1-oxacyclotetradecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Methyl-1-oxacyclotetradecan-2-one is a chemical compound with a unique structure that includes a 14-membered lactone ring. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-1-oxacyclotetradecan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methyl-1-oxacyclotetradecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted lactones.
Scientific Research Applications
(4R)-4-Methyl-1-oxacyclotetradecan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4R)-4-Methyl-1-oxacyclotetradecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide: A compound with a similar ring structure but different functional groups.
(4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide: Another compound with a similar ring structure but different functional groups.
Uniqueness
(4R)-4-Methyl-1-oxacyclotetradecan-2-one is unique due to its 14-membered lactone ring, which imparts distinct chemical properties
Properties
CAS No. |
917396-61-3 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(4R)-4-methyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C14H26O2/c1-13-10-8-6-4-2-3-5-7-9-11-16-14(15)12-13/h13H,2-12H2,1H3/t13-/m1/s1 |
InChI Key |
LMLLJXLHJMJRNJ-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCCCCCOC(=O)C1 |
Canonical SMILES |
CC1CCCCCCCCCCOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.